6-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamido)hexanoic acid
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Overview
Description
6-(3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamido)hexanoic acid is a complex organic compound known for its unique structural features and diverse applications. This compound belongs to the family of xanthene derivatives, which are widely recognized for their fluorescent properties and utility in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamido)hexanoic acid typically involves the reaction of N1-{4-[1-(4-fluorophenyl)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine with 5(6)-fluorescein-isothiocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The isobenzofuran fused-ring system is close to planar and oriented almost perpendicular to the central ring of the xanthene system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and stringent quality control measures would be essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamido)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
6-(3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamido)hexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry to study cellular processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of fluorescent dyes and sensors for environmental monitoring.
Mechanism of Action
The mechanism of action of 6-(3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamido)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling visualization and analysis of biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid
- 3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-4’-carbaldehyde
- 3’,6’-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-5,6-dicarboxylic acid
Uniqueness
What sets 6-(3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamido)hexanoic acid apart from similar compounds is its specific structural configuration, which imparts unique fluorescent properties and reactivity. This makes it particularly valuable in applications requiring high sensitivity and specificity .
Properties
IUPAC Name |
6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO8/c29-16-6-9-19-22(13-16)35-23-14-17(30)7-10-20(23)27(19)21-12-15(5-8-18(21)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWQNFDVCXCPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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